4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

Catalog No.
S875941
CAS No.
2700-62-1
M.F
C19H39NO2
M. Wt
313.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E...

CAS Number

2700-62-1

Product Name

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-

IUPAC Name

(2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/t18-,19+/m0/s1

InChI Key

LUMQNHNDMLZNDJ-RBUKOAKNSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC)O

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC)O

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-, more commonly known as sphingosine, is a naturally occurring sphingolipid found in eukaryotic cells. Sphingolipids are a class of lipids characterized by a long-chain sphingoid base, like sphingosine, linked to a fatty acid []. Sphingosine plays a crucial role in various cellular processes, making it a subject of interest in scientific research. Here's a breakdown of some key areas:

Cell signaling

Sphingosine acts as a signaling molecule, regulating various cellular functions like cell growth, proliferation, differentiation, survival, and migration []. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), which binds to specific G protein-coupled receptors on the cell surface, triggering downstream signaling cascades [, ]. This makes sphingosine a potential target for therapeutic development in diseases where these cellular processes are dysregulated, such as cancer and autoimmune disorders [].

Sphingolipid metabolism

Sphingosine is a central metabolite in the sphingolipid biosynthetic pathway. Understanding its metabolism helps researchers elucidate the role of sphingolipids in health and disease. Studies investigate enzymes involved in sphingosine metabolism and how their dysregulation contributes to various pathologies, including sphingolipidoses, a group of genetic disorders characterized by abnormal sphingolipid metabolism.

Sphingosine-related disorders

Mutations in genes encoding enzymes involved in sphingosine metabolism can lead to a buildup of sphingosine or its metabolites, causing cellular dysfunction and organ damage. Research on sphingosine-related disorders like Niemann-Pick disease type 1 and Gaucher disease aims to develop therapeutic strategies to regulate sphingosine metabolism and alleviate disease symptoms [, ].

Development and regeneration

Sphingosine signaling has been implicated in embryonic development, particularly in neural crest cell migration and neural tube closure []. Research explores the role of sphingosine in tissue regeneration and its potential application in regenerative medicine for promoting wound healing and nerve repair.

4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- is a complex organic compound with notable structural features that include a long-chain hydrocarbon backbone and functional hydroxyl and amino groups. Its molecular formula is C18H37NO2C_{18}H_{37}NO_2, and it has a molecular weight of approximately 299.492 g/mol. This compound is classified as a long-chain base and is structurally similar to sphingosine derivatives, which are significant in biological systems due to their role in cell signaling and membrane structure.

The chemical reactivity of 4-Octadecene-1,3-diol primarily involves the functional groups present in its structure:

  • Hydroxyl Groups: The diol can undergo typical alcohol reactions such as oxidation to form ketones or aldehydes.
  • Amine Group: The methylamino group can participate in nucleophilic substitutions and can also be protonated under acidic conditions, affecting its solubility and reactivity.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may be useful in creating derivatives for various applications.

4-Octadecene-1,3-diol exhibits significant biological activity, particularly as a potent inhibitor of mitogen-activated protein kinases (MAPKs). This inhibition can lead to apoptosis in certain cell types, indicating its potential role in cancer therapy. The compound has been shown to induce DNA fragmentation, a hallmark of apoptosis, suggesting its utility in targeting cancer cells selectively .

The synthesis of 4-Octadecene-1,3-diol typically involves several steps:

  • Starting Materials: Long-chain fatty acids or alcohols are often used as the starting materials.
  • Reduction Reactions: The synthesis may involve the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Amine Introduction: The methylamino group can be introduced through nucleophilic substitution reactions involving appropriate halides or by reductive amination methods.

These methods allow for the controlled synthesis of the compound while ensuring high yields and purity.

4-Octadecene-1,3-diol has several applications across various fields:

  • Pharmaceuticals: Its ability to inhibit MAPK pathways makes it a candidate for developing anticancer drugs.
  • Biotechnology: Used in studies related to cell signaling and apoptosis.
  • Cosmetics: Due to its long-chain structure and potential moisturizing properties, it may be utilized in skincare formulations.

Studies on the interactions of 4-Octadecene-1,3-diol with biological molecules have shown that it can modulate signaling pathways involved in cell proliferation and survival. Its interaction with membrane lipids may influence cellular membrane dynamics and fluidity, thereby affecting various cellular processes. Furthermore, its ability to induce apoptosis highlights its potential interactions with apoptotic pathways .

Several compounds share structural similarities with 4-Octadecene-1,3-diol. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
SphingosineLong-chain base with one hydroxyl groupInvolved in cell signalingKey component of sphingolipids
DihydrosphingosineSimilar backbone but fully saturatedInvolved in lipid metabolismPrecursor to ceramide
CeramideContains a fatty acid chain linked to sphingosineImportant for skin barrier functionPlays a role in apoptosis regulation
L-threo-SphingosineContains two hydroxyl groupsPotent MAPK inhibitorInduces apoptosis selectively

4-Octadecene-1,3-diol is unique due to its specific configuration (2S,3R) and the presence of both amino and hydroxyl functionalities that enhance its biological activity compared to other sphingolipid derivatives .

XLogP3

5.8

Dates

Modify: 2023-08-16

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